molecular formula C15H10BrN5O2S B12500769 6-Bromo-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole

6-Bromo-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole

Cat. No.: B12500769
M. Wt: 404.2 g/mol
InChI Key: FDSARDDWTKRNBB-UHFFFAOYSA-N
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Description

5-bromo-2-{[(5-nitro-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[(5-nitro-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Nitration: Introduction of a nitro group to the benzimidazole ring.

    Bromination: Addition of a bromine atom to the benzene ring.

    Thioether Formation: Linking the benzimidazole rings via a sulfanyl bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-bromo-2-{[(5-nitro-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine and sulfanyl groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-nitrobenzonitrile
  • 5-bromo-2-nitropyridine
  • 5-bromo-2-nitrobenzaldehyde

Uniqueness

What sets 5-bromo-2-{[(5-nitro-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H10BrN5O2S

Molecular Weight

404.2 g/mol

IUPAC Name

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanylmethyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C15H10BrN5O2S/c16-8-1-3-11-12(5-8)20-15(19-11)24-7-14-17-10-4-2-9(21(22)23)6-13(10)18-14/h1-6H,7H2,(H,17,18)(H,19,20)

InChI Key

FDSARDDWTKRNBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CSC3=NC4=C(N3)C=C(C=C4)Br

Origin of Product

United States

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